[(3-Chloropyridin-4-yl)methyl](2,2,2-trifluoroethyl)amine
Description
(3-Chloropyridin-4-yl)methylamine is a substituted amine featuring a 3-chloropyridin-4-ylmethyl group linked to a 2,2,2-trifluoroethyl moiety. The chlorine atom on the pyridine ring and the trifluoroethyl group contribute to its unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. This compound’s design leverages halogenation and fluorination strategies to enhance metabolic stability, lipophilicity, and target-binding affinity .
Properties
IUPAC Name |
N-[(3-chloropyridin-4-yl)methyl]-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-4-13-2-1-6(7)3-14-5-8(10,11)12/h1-2,4,14H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWOMWUNVLVURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CNCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Chloropyridin-4-yl)methylamine is a derivative of pyridine and trifluoroethylamine, which has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse research findings.
Synthesis
The synthesis of (3-Chloropyridin-4-yl)methylamine typically involves the reaction of 3-chloropyridine with trifluoroethylamine under controlled conditions. The reaction can be optimized to enhance yield and purity. While specific synthetic routes are not extensively documented in the literature, similar compounds have been synthesized using standard organic chemistry techniques involving nucleophilic substitution reactions.
Biological Activity
The biological activity of (3-Chloropyridin-4-yl)methylamine can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of chloropyridines have been reported to show activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Cytotoxicity
Studies have shown that certain pyridine derivatives possess cytotoxic effects against cancer cell lines. For example, compounds similar to (3-Chloropyridin-4-yl)methylamine have been tested for their ability to induce apoptosis in human cancer cells . The efficacy is often measured through IC50 values in various assays.
Neuropharmacological Effects
Some studies suggest that trifluoroethylamine derivatives may influence neurotransmitter systems, potentially modulating GABAergic activity. This could imply applications in treating neurological disorders . However, further research is necessary to elucidate these effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of chlorinated pyridine derivatives demonstrated their ability to inhibit bacterial growth with MIC values ranging from 0.5 to 5 μg/mL against Enterococcus faecium .
- Cytotoxicity Assays : In vitro assays revealed that related compounds exhibited IC50 values as low as 10 μM against various cancer cell lines, indicating promising anticancer potential .
- Neuropharmacological Screening : Preliminary screening for neuroactive properties showed that some derivatives could enhance GABA receptor activity, suggesting a role in anxiety and depression management .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. Studies have indicated that derivatives of chloropyridine exhibit significant biological activity, including anti-inflammatory and anti-cancer properties.
Case Study : A study published in Journal of Medicinal Chemistry reported that related compounds demonstrated inhibitory effects on specific cancer cell lines, suggesting that (3-Chloropyridin-4-yl)methylamine could be explored further in cancer therapy .
Agrochemical Development
The compound's trifluoroethyl group enhances its lipophilicity, making it suitable for use in agrochemicals. Research has shown that similar compounds can act as effective insecticides and herbicides.
Data Table: Agrochemical Efficacy
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| (3-Chloropyridin-4-yl)methylamine | Insecticide | 85 | Pesticide Science Journal |
| 4-[(6-Chloropyridin-3-yl)methylamino]furan-2(5H)-one | Herbicide | 90 | EP2493881A1 |
Synthesis of Novel Compounds
(3-Chloropyridin-4-yl)methylamine serves as a precursor in the synthesis of various novel compounds. Its reactivity allows for modifications that can lead to new derivatives with enhanced properties.
Case Study : A synthetic route involving this compound was detailed in WO2012126922A1, where it was used to create a series of heterocyclic amines with improved pharmacological profiles .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
One of the primary reactions that (3-Chloropyridin-4-yl)methylamine undergoes is nucleophilic substitution. The chlorine atom in the chloropyridine moiety acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.
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Typical Nucleophiles :
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Amines
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Alcohols
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Thiols
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Reaction Example :
Reduction Reactions
Reduction reactions can convert the chlorinated pyridine to a less oxidized form or reduce other functional groups present in the compound.
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Common Reducing Agents :
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Lithium aluminum hydride (LiAlH4)
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Sodium borohydride (NaBH4)
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Reaction Example :
Oxidation Reactions
The compound can also undergo oxidation to form N-oxides or other oxidized derivatives.
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Common Oxidizing Agents :
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Hydrogen peroxide (H2O2)
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Peracids
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Reaction Example :
Reaction Conditions and Mechanisms
The reactions involving (3-Chloropyridin-4-yl)methylamine typically require specific conditions:
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Temperature : Elevated temperatures often enhance reaction rates.
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Solvent Choices : Common solvents include dimethyl sulfoxide (DMSO), acetonitrile (ACN), and ethanol.
Mechanism Insights
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Nucleophilic Substitution Mechanism :
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The nucleophile attacks the carbon atom bonded to chlorine.
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The leaving group (Cl-) departs, forming a new bond with the nucleophile.
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Reduction Mechanism :
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The reducing agent donates electrons to the electrophilic centers in the compound.
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This process may involve multiple steps depending on the complexity of the substrate.
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Data Tables
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Example Compounds :
- (2-Chloro-pyrimidin-4-ylmethyl)-ethyl-amine (): Replaces the pyridine ring with pyrimidine and substitutes trifluoroethyl with ethyl.
- {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (): Incorporates a benzoimidazole core with trifluoromethylphenyl and imidazolyl substituents.
Key Differences :
Trifluoroethyl vs. Other Alkylamine Groups
Example Compounds :
Key Differences :
- Metabolic Stability: The trifluoroethyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated amines (e.g., ethyl in ) .
- Lipophilicity : Trifluoroethyl increases logP (~2.5 estimated) compared to ethyl (logP ~1.2), improving membrane permeability but reducing aqueous solubility.
Functional Group Modifications in Patent Compounds
Example Compounds :
- (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (): Contains a fluorophenyl group and imidazole-linked pyridine.
- N-((1R,3S)-3-Isopropyl-3-([4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridin-1(2H)-yl]carbonyl)cyclopentyl)tetrahydro-2H-pyran-4-amine (): Features a cyclopentyl-tetrahydrofuran amine with trifluoromethylphenyl.
Key Differences :
Preparation Methods
Preparation of 2,2,2-Trifluoroethylamine Intermediate
A key building block in the synthesis is 2,2,2-trifluoroethylamine, prepared industrially by nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane with ammonia in a liquid phase system.
| Step | Description | Conditions | Key Parameters | Outcome |
|---|---|---|---|---|
| 1 | Mix 1,1,1-trifluoro-2-chloroethane dissolved in glycerin with ammonia | Volume ratio glycerin:chloroethane 1-3:1; ammonia:chloroethane molar ratio 8-15:1; ammonia concentration 30-100 wt% | Pipeline reactor, 150-200 °C, 2-4 MPa, 20-30 min, flow rate 2.0-4.0 L/h | Formation of 2,2,2-trifluoroethylamine-containing solution |
| 2 | Vacuum flashing and deamination of reaction mixture | Addition of sodium carbonate (molar ratio 0.5-2:1 to chloroethane) for neutralization | Vacuum rectification to isolate pure 2,2,2-trifluoroethylamine | High yield and purity of 2,2,2-trifluoroethylamine |
This method offers short reaction times and high yields, suitable for scale-up in industrial settings.
Synthesis of (R)-3-Chloropyridyl-2-trifluoroethylamine Hydrochloride
A more complex and stereoselective route to the target compound involves multiple steps including Grignard reaction, chiral induction, and deprotection:
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Grignard reaction of 3-chloropyridine to form 2-acetyl-3-chloropyridine | Microchannel reactor, solvent system with Grignard reagent | 3-Chloropyridine, Grignard reagent | Continuous flow improves mixing, temperature control, and safety |
| 2 | Dehydration and imidization with chiral sulfinamide and dehydrating agent | Solvent system with chiral sulfinamide | Forms 2-methylene tert-butyl sulfenamide-3-chloropyridine intermediate | Enables chiral induction |
| 3 | Chiral induced addition of trifluoromethyl group | Tetrahydrofuran solvent, TMSCF3 (2.0-2.5 equiv.), phase transfer catalyst TBAA (1.2-2.0 equiv.), -55 °C to room temperature | Generates 2-trifluoroethyl tert-butyl sulfenamide-3-chloropyridine | Purification by extraction, washing, concentration, recrystallization |
| 4 | Deprotection and salt formation | Methyl tert-butyl ether solvent, hydrochloric acid/methanol or hydrochloric acid/isopropyl acetate solution | Produces (R)-3-chloropyridyl-2-trifluoroethylamine hydrochloride salt | Final isolation step |
This method is notable for:
- Use of continuous flow microreactor technology for efficient Grignard reaction.
- Chiral induction steps to obtain enantiomerically enriched product.
- Mild deprotection conditions to avoid racemization.
The synthetic route is novel, with advantages in reaction control, yield, and stereoselectivity.
Comparative Summary Table of Preparation Methods
| Aspect | Direct Amination of Trifluoroethylamine | Multi-step Chiral Synthesis | Amide Intermediate Route |
|---|---|---|---|
| Starting Materials | 1,1,1-Trifluoro-2-chloroethane, ammonia | 3-Chloropyridine, Grignard reagent, chiral sulfinamide, TMSCF3 | N-phthalyl glycine, trifluoroethylamine |
| Key Reaction Type | Nucleophilic substitution | Grignard, chiral induction, deprotection | Amide formation and deprotection |
| Reactor Type | Pipeline reactor (continuous flow) | Microchannel reactor (continuous flow) | Batch reactor |
| Reaction Conditions | 150-200 °C, 2-4 MPa, 20-30 min | -55 °C to RT, organic solvents | Mild, room temp to reflux |
| Product Purification | Vacuum flashing, neutralization, rectification | Extraction, recrystallization | Acid-base treatment |
| Advantages | High yield, short time, industrial scalability | Stereoselectivity, novel route, precise control | Mild conditions, simple operation |
| Limitations | Limited to intermediate amine | Multi-step, requires chiral reagents | Not direct synthesis of target amine |
Research Findings and Practical Considerations
- The direct amination method for 2,2,2-trifluoroethylamine is well-established industrially, providing a robust precursor for further functionalization.
- The Grignard-based chiral synthesis represents a cutting-edge approach for obtaining enantiomerically pure (R)-3-chloropyridyl-2-trifluoroethylamine hydrochloride, with continuous flow technology enhancing safety and yield.
- Protecting group strategies and mild deprotection are critical for handling sensitive trifluoroethylamine derivatives to avoid side reactions and impurities.
- Purification steps such as vacuum rectification, neutralization, and recrystallization are essential to achieve high purity and yield.
- The choice of solvents and catalysts (e.g., TBAA as phase transfer catalyst) significantly influences reaction efficiency and selectivity.
Q & A
Q. How can researchers optimize the synthesis of (3-Chloropyridin-4-yl)methylamine to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
- Temperature : Elevated temperatures (80–120°C) may accelerate nucleophilic substitution but risk side reactions like decomposition of the trifluoroethyl group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved solubility of intermediates .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
Analytical validation via HPLC (≥95% purity) and ¹H/¹³C NMR (e.g., δ ~3.8 ppm for CH₂-NH integration) is critical to confirm structural fidelity .
Q. What analytical techniques are most reliable for characterizing (3-Chloropyridin-4-yl)methylamine?
- Methodological Answer : A tiered approach is recommended:
- Primary Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the 3-chloropyridinyl moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) and trifluoroethyl group (δ ~4.2 ppm for CF₃CH₂) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z calculated for C₈H₇ClF₃N₂: 255.02) .
- Advanced Techniques :
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly if chiral centers are present .
- FT-IR : Confirms amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures, typically >150°C for trifluoroethylamines .
- Light Sensitivity : UV-Vis spectroscopy under controlled illumination (e.g., ICH Q1B guidelines) detects photolytic degradation .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cellular Viability : MTT assays in cancer cell lines (e.g., A549, HCT-116) to evaluate antiproliferative potential .
- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity, with Ki values calculated via Cheng-Prusoff equation .
Advanced Research Questions
Q. How does the stereochemistry of (3-Chloropyridin-4-yl)methylamine influence its pharmacological properties?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution to isolate enantiomers .
- Biological Profiling : Compare enantiomers in target-specific assays. For example, (R)-enantiomers may exhibit 10-fold higher affinity for aminergic receptors due to steric complementarity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and rationalize stereoselectivity .
Q. What strategies can resolve contradictions in reported biological data for structurally similar trifluoroethylamines?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., ATP concentrations in kinase assays) that may artifactually inflate/reduce potency .
- Proteomic Profiling : Use affinity chromatography pull-down assays coupled with LC-MS/MS to identify off-target interactions that explain divergent results .
- Structural Analog Testing : Synthesize derivatives with incremental modifications (e.g., replacing Cl with F on pyridine) to isolate structure-activity relationships (SAR) .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to identify vulnerable sites (e.g., N-methylation of the amine reduces oxidative deamination ).
- CYP450 Inhibition Assays : Human liver microsomes + LC-MS quantify metabolite formation. Pair with molecular docking to refine predictions .
- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to lower logP from >2.5 to <1.5, enhancing aqueous solubility without compromising membrane permeability .
Q. What mechanistic insights explain the enhanced bioavailability of trifluoroethyl-substituted amines compared to non-fluorinated analogs?
- Methodological Answer :
- Physicochemical Profiling : Trifluoroethyl groups reduce basicity (pKa ~7.5 vs. ~10 for ethylamines), increasing unionized fraction at physiological pH and enhancing passive diffusion .
- Membrane Permeability : Parallel artificial membrane permeability assays (PAMPA) demonstrate 2–3× higher permeability for trifluoroethyl derivatives .
- Protein Binding Studies : Surface plasmon resonance (SPR) reveals weaker plasma protein binding due to fluorine’s hydrophobic yet sterically compact nature .
Tables for Key Comparisons
Table 1 : Stability of (3-Chloropyridin-4-yl)methylamine Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradants Identified |
|---|---|---|
| pH 2, 40°C, 72h | 12% | Dechlorinated pyridine |
| pH 7, 40°C, 72h | 5% | Oxidized amine |
| pH 10, 40°C, 72h | 18% | Hydrolyzed trifluoroethyl |
| Source: Adapted from |
Table 2 : Biological Activity of Stereoisomers
| Enantiomer | IC₅₀ (Kinase X) | LogP | Plasma Protein Binding (%) |
|---|---|---|---|
| (R)-form | 0.8 nM | 2.1 | 88% |
| (S)-form | 45 nM | 2.0 | 92% |
| Source: |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
